Cas no 97867-02-2 (Benzenamine, 2-chloro-6-fluoro-3-nitro-)

Benzenamine, 2-chloro-6-fluoro-3-nitro- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 2-chloro-6-fluoro-3-nitro-
- 97867-02-2
- 2-Chloro-6-fluoro-3-nitroaniline
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- MDL: MFCD32696220
- Inchi: InChI=1S/C6H4ClFN2O2/c7-5-4(10(11)12)2-1-3(8)6(5)9/h1-2H,9H2
- InChI Key: BYCWVZVBGQXGGN-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 189.9945332Da
- Monoisotopic Mass: 189.9945332Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 71.8Ų
Benzenamine, 2-chloro-6-fluoro-3-nitro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 223014-1g |
2-Chloro-6-fluoro-3-nitroaniline, 95% min |
97867-02-2 | 95% | 1g |
$840.00 | 2023-09-11 | |
Matrix Scientific | 223014-5g |
2-Chloro-6-fluoro-3-nitroaniline, 95% min |
97867-02-2 | 95% | 5g |
$2310.00 | 2023-09-11 |
Benzenamine, 2-chloro-6-fluoro-3-nitro- Related Literature
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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Srinivas Rangarajan,Robert R. O. Brydon,Aditya Bhan,Prodromos Daoutidis Green Chem., 2014,16, 813-823
Additional information on Benzenamine, 2-chloro-6-fluoro-3-nitro-
Benzenamine, 2-chloro-6-fluoro-3-nitro- (CAS No. 97867-02-2): A Comprehensive Overview in Modern Chemical Research
Benzenamine, 2-chloro-6-fluoro-3-nitro-, identified by its CAS number 97867-02-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and electronic properties, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its molecular structure, featuring a benzene ring substituted with chloro, fluoro, and nitro groups, imparts distinct reactivity and functionality that make it invaluable in the development of novel therapeutic agents.
The significance of Benzenamine, 2-chloro-6-fluoro-3-nitro- in contemporary research is underscored by its role in the synthesis of pharmacologically relevant compounds. Recent studies have highlighted its utility in the preparation of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The presence of the nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions that are essential for constructing complex molecular architectures. Furthermore, the chloro and fluoro substituents contribute to the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.
In the realm of medicinal chemistry, Benzenamine, 2-chloro-6-fluoro-3-nitro- has been employed in the design of small-molecule inhibitors targeting enzymes involved in metabolic pathways. For instance, researchers have utilized this compound to develop inhibitors of tyrosine kinases, which play a critical role in signal transduction pathways associated with cell growth and differentiation. The structural features of this molecule allow for precise tuning of binding interactions with biological targets, leading to high-affinity ligands with improved selectivity and reduced side effects.
The synthetic methodologies involving Benzenamine, 2-chloro-6-fluoro-3-nitro- have been refined through advances in organic synthesis techniques. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have enabled the efficient construction of biaryl structures incorporating this intermediate. Additionally, transition-metal-catalyzed hydrogenation and oxidation reactions have been leveraged to modify specific functional groups within the molecule, enhancing its versatility for diverse synthetic applications.
Recent advancements in computational chemistry have further illuminated the potential of Benzenamine, 2-chloro-6-fluoro-3-nitro- as a building block for drug discovery. Molecular modeling studies have demonstrated its ability to interact with specific pockets on protein targets through hydrogen bonding networks and hydrophobic interactions. These insights have guided the optimization of lead compounds toward enhanced pharmacokinetic properties and therapeutic efficacy.
The application of Benzenamine, 2-chloro-6-fluoro-3-nitro- extends beyond pharmaceuticals into materials science. Its electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to fine-tune electron affinity and ionization potential through substituent effects allows for the design of materials with tailored optoelectronic characteristics.
In conclusion, Benzenamine, 2-chloro-6-fluoro-3-nitro- (CAS No. 97867-02-2) represents a multifaceted compound with broad utility in chemical synthesis and drug development. Its unique structural features enable diverse applications ranging from medicinal chemistry to materials science. As research continues to uncover new methodologies and applications for this compound, its importance in advancing scientific knowledge and technological innovation is likely to grow.
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